molecular formula C11H10BrN B7978917 1-Allyl-5-bromo-1H-indole CAS No. 156247-15-3

1-Allyl-5-bromo-1H-indole

Cat. No.: B7978917
CAS No.: 156247-15-3
M. Wt: 236.11 g/mol
InChI Key: QNIPYHQHZZMRIU-UHFFFAOYSA-N
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Description

1-Allyl-5-bromo-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Allyl-5-bromo-1H-indole typically involves the bromination of 1-allylindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-Allyl-5-bromo-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-5-bromo-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-5-bromo-1H-indole involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects .

Comparison with Similar Compounds

1-Allyl-5-bromo-1H-indole can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biological Activity

1-Allyl-5-bromo-1H-indole is a notable derivative of indole, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indole core with an allyl group and a bromine substituent. This unique structure contributes to its reactivity and biological properties. The presence of the indole ring allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of cellular pathways.
  • Antimicrobial Properties : Indole derivatives, including this compound, have shown effectiveness against various pathogenic bacteria, enhancing the efficacy of existing antibiotics.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by interacting with specific inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby influencing cellular functions.
  • Receptor Binding : Its structure allows it to bind to various receptors, potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from simpler indole derivatives. The general synthetic route can be summarized as follows:

  • Starting Material : Begin with 5-bromoindole.
  • Alkylation : React with an allyl halide under suitable conditions to introduce the allyl group.
  • Purification : Isolate and purify the product using standard techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

Compound NameKey FeaturesUnique Aspects
1-Allyl-1H-indoleLacks bromine; different reactivityNo halogen substituent
5-Bromo-1H-indoleLacks allyl group; altered chemical propertiesNo alkene functionality
1-Allyl-5-chloro-1H-indoleContains chlorine instead of bromineDifferent halogen affecting reactivity

The combination of the allyl group and the bromine atom in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives:

  • Antibacterial Activity : A study demonstrated that indole derivatives can enhance the sensitivity of bacteria like Staphylococcus aureus to antibiotics, suggesting that this compound may have similar effects .
  • Anticancer Properties : Research has indicated that certain indoles can induce apoptosis in cancer cells, providing a foundation for exploring the anticancer potential of this compound .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties of indoles have shown promise in reducing markers of inflammation, which may be applicable to this compound .

Properties

IUPAC Name

5-bromo-1-prop-2-enylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h2-5,7-8H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPYHQHZZMRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596939
Record name 5-Bromo-1-(prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156247-15-3
Record name 5-Bromo-1-(prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of NaOH (204 mg., 5.1 mmol., 1 eq.) in DMSO (10 mL.) was added 5-bromoindole (1.0 g., 5.1 mmol., 1 eq.). The solution was stirred for three hours upon complete dissolution of the NaOH (approximately 1 h.). To this solution was added allyl iodide (0.466 mL., 5.1 mmol., 1 eq.) via syringe. After 2 h. the mixture was diluted with water and extracted 2×with diethyl ether. The organic extracts were combined, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The product was purified by flash column chromatography on silica gel (4:1 hexanes/acetone) affording 730 mg 1-allyl-5-bromoindole.
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.466 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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